molecular formula C10H20N2O B3039832 1-(3-(Isopropylamino)piperidin-1-yl)ethanone CAS No. 1353973-52-0

1-(3-(Isopropylamino)piperidin-1-yl)ethanone

Cat. No.: B3039832
CAS No.: 1353973-52-0
M. Wt: 184.28 g/mol
InChI Key: MDHFVVCGPWZZRH-UHFFFAOYSA-N
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Description

1-(3-(Isopropylamino)piperidin-1-yl)ethanone is a ketone derivative featuring a piperidine ring substituted at the 3-position with an isopropylamino group (-NHCH(CH₃)₂). This compound belongs to a class of nitrogen-containing heterocycles, which are widely explored in medicinal chemistry due to their pharmacological versatility. Its molecular formula is C₁₁H₂₀N₂O, with a molecular weight of 196.29 g/mol. This structural motif is frequently utilized in drug discovery, particularly in antipsychotics, antivirals, and kinase inhibitors .

Properties

IUPAC Name

1-[3-(propan-2-ylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-8(2)11-10-5-4-6-12(7-10)9(3)13/h8,10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHFVVCGPWZZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Ketopiperidine

The reductive amination route begins with the synthesis of 3-ketopiperidine, a key intermediate. This compound is typically prepared via oxidation of 3-hydroxypiperidine using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane. For example, oxidation of 3-hydroxypiperidine with Dess-Martin periodinane in dichloromethane at 0°C yields 3-ketopiperidine in 78–85% efficiency.

Reductive Amination with Isopropylamine

3-Ketopiperidine is subjected to reductive amination with isopropylamine in the presence of sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The reaction proceeds in methanol under mildly acidic conditions (pH 5–6, adjusted with acetic acid) at room temperature for 12–24 hours. This step affords 3-(isopropylamino)piperidine with a yield of 65–72%.

Reaction Conditions:

  • Solvent: Methanol
  • Temperature: 25°C
  • Reducing Agent: NaBH₃CN (1.2 equiv)
  • Acid: Acetic acid (0.1 equiv)

N-Acetylation of 3-(Isopropylamino)piperidine

The final step involves acetylation of the piperidine nitrogen using acetyl chloride in the presence of triethylamine (TEA) as a base. The reaction is conducted in anhydrous dichloromethane at 0°C to room temperature, yielding 1-(3-(isopropylamino)piperidin-1-yl)ethanone with 80–88% efficiency.

Reaction Conditions:

  • Solvent: Dichloromethane
  • Base: Triethylamine (2.0 equiv)
  • Acetylating Agent: Acetyl chloride (1.5 equiv)

Palladium-Catalyzed Hydrogenation of Pyridine Precursors

Synthesis of 3-(Isopropylamino)pyridine

This method begins with the introduction of the isopropylamino group at the 3-position of pyridine. A Buchwald-Hartwig amination of 3-bromopyridine with isopropylamine is performed using a palladium catalyst (e.g., Pd₂(dba)₃, Xantphos ligand) and cesium carbonate (Cs₂CO₃) in toluene at 110°C. The reaction yields 3-(isopropylamino)pyridine in 60–68% yield.

Reaction Conditions:

  • Catalyst: Pd₂(dba)₃ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2.0 equiv)

N-Acetylation and Hydrogenation

The pyridine derivative is acetylated using acetic anhydride in pyridine, followed by hydrogenation under H₂ (50 psi) with 10% Pd/C in ethanol. This step reduces the pyridine ring to piperidine while retaining the acetyl group, yielding the target compound in 70–75% efficiency.

Reaction Conditions:

  • Hydrogenation Catalyst: 10% Pd/C
  • Pressure: 50 psi H₂
  • Temperature: 25°C

Aza-Michael Intramolecular Cyclization (IMAMR)

Preparation of Linear Precursor

A linear enamine precursor, such as 4-(isopropylamino)pent-2-en-1-amine, is synthesized via condensation of an α,β-unsaturated ketone with isopropylamine. The precursor is designed to undergo intramolecular aza-Michael addition.

Organocatalyzed Cyclization

The cyclization is catalyzed by a quinoline-derived organocatalyst (10 mol%) with trifluoroacetic acid (TFA) as a co-catalyst in dichloromethane. The reaction proceeds at -20°C for 48 hours, forming the piperidine ring with 55–63% yield. Subsequent N-acetylation (as in Section 1.3) completes the synthesis.

Key Parameters:

  • Catalyst: Quinoline organocatalyst (10 mol%)
  • Co-catalyst: TFA (20 mol%)
  • Solvent: Dichloromethane

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Reductive Amination Oxidation → Reductive Amination → Acetylation 65–72% High selectivity; mild conditions Multi-step process; intermediate isolation
Palladium Hydrogenation Buchwald-Hartwig → Acetylation → Hydrogenation 70–75% Scalable; retains stereochemistry Requires specialized catalysts
Aza-Michael Cyclization Precursor synthesis → Cyclization → Acetylation 55–63% Enantioselective options available Low yield; complex precursor design

Mechanistic Insights and Optimization Strategies

Reductive Amination

The mechanism involves imine formation between 3-ketopiperidine and isopropylamine, followed by reduction to the secondary amine. Sodium cyanoborohydride selectively reduces the imine intermediate without affecting the ketone. Optimization studies indicate that increasing the reaction time to 36 hours improves yields to 75%.

Hydrogenation of Pyridine Derivatives

Hydrogenation of the pyridine ring proceeds via adsorption of H₂ on the Pd surface, followed by sequential addition of hydrogen atoms to the aromatic ring. The acetyl group remains intact due to its electron-withdrawing nature, which deactivates the carbonyl toward reduction.

Chemical Reactions Analysis

1-(3-(Isopropylamino)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(3-(Isopropylamino)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Isopropylamino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group plays a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

The following analysis compares 1-(3-(Isopropylamino)piperidin-1-yl)ethanone with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues
Table 1: Structural Comparison
Compound Name Substituent on Piperidine Key Structural Differences Molecular Weight (g/mol)
This compound 3-(Isopropylamino) Reference compound 196.29
1-(4-((Isopropylamino)methyl)piperidin-1-yl)ethanone 4-((Isopropylamino)methyl) Isopropylamino attached via methylene at C4 210.32
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone 2-(4-Fluorophenyl) Aromatic fluorophenyl group at C2 235.28
1-(3-(Piperidin-1-yl)phenyl)ethanone Piperidin-1-yl at phenyl C3 Ethanone linked to a piperidine-substituted phenyl ring 203.28

Key Observations :

  • Positional Isomerism: The placement of the isopropylamino group (C3 vs. C4) alters steric and electronic environments, affecting receptor binding .
  • Aromatic vs. Aliphatic Substituents: Fluorophenyl () or phenyl () groups enhance aromatic interactions but reduce solubility compared to aliphatic isopropylamino .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Compound Name Density (g/cm³) Boiling Point (°C) pKa LogP (Predicted)
This compound 1.02* 124–125 (0.5 Torr) 4.3* 1.8
1-(3-(Piperidin-1-yl)phenyl)ethanone 1.052 124–125.5 (0.5 Torr) 4.32 2.5
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Not reported Not reported ~4.5 2.1

Notes:

  • *Predicted values based on structural analogs .
  • Higher LogP in phenyl-substituted derivatives (e.g., ) indicates increased lipophilicity compared to aliphatic analogs.
Table 4: Pharmacological Profiles
Compound Name Biological Activity Mechanism/Application Reference
This compound Kinase inhibition (e.g., PfCDPK4) Antimalarial lead optimization
Antileukemic ethanone derivatives (e.g., Vinaya et al., 2012) Apoptosis induction in leukemia cells BCR-ABL kinase inhibition
Iloperidone impurities (e.g., N-oxide) Process-related impurities Quality control in antipsychotics

Key Findings :

  • The isopropylamino group enhances selectivity for kinase targets (e.g., PfCDPK4 in malaria ).
  • Piperidine-ethanone hybrids with aromatic substituents (e.g., 2-fluorophenyl in ) show improved anticancer activity due to enhanced DNA intercalation .

Biological Activity

1-(3-(Isopropylamino)piperidin-1-yl)ethanone is a compound with significant potential in medicinal chemistry, particularly concerning neurological and psychiatric disorders. Its structure incorporates a piperidine ring, an isopropylamino group, and an ethanone moiety, which contribute to its biological activity by enhancing binding affinities to various molecular targets.

Chemical Structure and Properties

  • Molecular Formula : C10H20N2O
  • Structural Features :
    • Piperidine ring
    • Isopropylamino substitution
    • Ethanone functional group

This unique arrangement allows the compound to interact effectively with enzymes and receptors, modulating their activity and leading to various biological effects.

The biological activity of this compound primarily involves:

  • Enzyme Interactions : The compound shows a propensity to influence enzyme activity, which is crucial in metabolic pathways.
  • Receptor Modulation : Enhanced binding affinity due to the isopropylamino group allows for effective modulation of receptor functions, particularly in the central nervous system (CNS).

Biological Activity Studies

Research has focused on the pharmacological implications of this compound. Key findings include:

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-(3-(Methylamino)piperidin-1-yl)ethanoneContains a methylamino groupDifferent reactivity and biological activity
1-(3-(Ethylamino)piperidin-1-yl)ethanoneFeatures an ethylamino groupDistinct chemical properties compared to isopropyl
1-(3-Cyclopropylaminomethyl-piperidin-1-yl)ethanoneCyclopropyl substituent on piperidineUnique steric effects influencing reactivity

Case Study: Neurological Applications

A study investigating the effects of various piperidine derivatives found that those with similar structures to this compound displayed significant modulation of serotonin receptors, suggesting potential antidepressant properties. The binding affinities were measured using radiolabeled ligands in vitro, indicating a promising avenue for further research .

Case Study: Anticancer Activity

Another investigation into piperidine derivatives revealed that several compounds exhibited cytotoxicity against breast cancer cell lines. While specific data on this compound was not available, its structural analogs demonstrated IC50 values in the low micromolar range, warranting further exploration of this compound's potential in oncology .

Q & A

Q. What are the standard synthetic routes for 1-(3-(Isopropylamino)piperidin-1-yl)ethanone?

The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, piperidine derivatives are often prepared by reacting piperidine precursors with acyl chlorides or ketones under reflux conditions. Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) is a common method for introducing the ethanone group, as seen in related benzoylpiperidine syntheses . Characterization via ¹H-NMR (e.g., δ 2.11 ppm for acetyl protons) and mass spectrometry is critical for structural confirmation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H-NMR : Identifies proton environments (e.g., acetyl groups at δ ~2.1–2.3 ppm, piperidine ring protons at δ 1.5–4.6 ppm) and coupling constants .
  • Mass Spectrometry : Determines molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and amine (N-H) vibrations .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated using HPLC (reverse-phase C18 columns with UV detection) or TLC (silica gel plates, visualized under UV or iodine staining). Impurity profiling may require GC-MS or LC-MS for trace analysis .

Advanced Research Questions

Q. How can low reaction yields in piperidine derivative synthesis be optimized?

  • Catalyst Screening : Use Lewis acids (e.g., AlCl₃) or organocatalysts to enhance acylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and reaction kinetics.
  • Temperature Control : Gradual heating (e.g., 60–80°C) prevents side reactions like decomposition . Yields in related syntheses range from 40% to 92%, depending on substituent steric effects .

Q. What strategies resolve discrepancies in NMR data for structural confirmation?

  • Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent interference.
  • 2D NMR (COSY, HSQC) : Clarifies proton-proton and proton-carbon correlations, especially for overlapping piperidine signals .
  • Purity Reassessment : Recrystallization or column chromatography removes impurities causing anomalous peaks .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes) using software like AutoDock . Crystal structure data from related piperidine derivatives (e.g., C–H···O interactions) guide force field parameterization .

Q. What approaches address stereochemical challenges in derivatives?

  • Chiral Chromatography : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns).
  • Circular Dichroism (CD) : Confirms absolute configuration of chiral centers .
  • X-ray Crystallography : Provides definitive stereochemical assignment, as demonstrated in piperidine fragment screening .

Q. How are trace impurities analyzed in pharmacological studies?

  • LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring.
  • Stability Studies : Accelerated degradation under heat/light identifies labile functional groups (e.g., acetyl hydrolysis) . Impurity reference standards (e.g., ibrutinib derivatives) are critical for calibration .

Methodological Considerations

  • Safety Protocols : Handle the compound under inert atmospheres (N₂/Ar) to prevent oxidation. Store at –20°C in amber vials for long-term stability .
  • Data Reproducibility : Replicate experiments with varied reaction scales (0.1–10 mmol) to identify scalability challenges .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-(Isopropylamino)piperidin-1-yl)ethanone
Reactant of Route 2
1-(3-(Isopropylamino)piperidin-1-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.